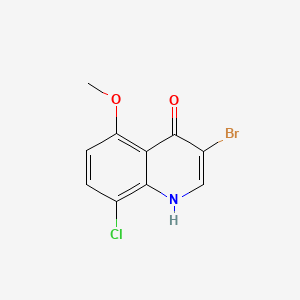
3-Bromo-8-chloro-4-hydroxy-5-methoxyquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-8-chloro-4-hydroxy-5-methoxyquinoline is a quinoline derivative with a complex structure that includes bromine, chlorine, and methoxy functional groups. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-8-chloro-4-hydroxy-5-methoxyquinoline typically involves multi-step reactions starting from simpler quinoline derivatives. One common method includes:
Bromination: Introduction of a bromine atom at the 3-position of the quinoline ring.
Chlorination: Introduction of a chlorine atom at the 8-position.
Methoxylation: Introduction of a methoxy group at the 5-position.
Cyclization: Formation of the quinolin-4(1H)-one core structure.
These reactions often require specific catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are crucial to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-8-chloro-4-hydroxy-5-methoxyquinoline can undergo various chemical reactions, including:
Oxidation: Conversion to quinolin-4-one derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-4-one derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
3-Bromo-8-chloro-4-hydroxy-5-methoxyquinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Bromo-8-chloro-4-hydroxy-5-methoxyquinoline involves its interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-8-chloroquinolin-4(1H)-one: Lacks the methoxy group.
8-Chloro-5-methoxyquinolin-4(1H)-one: Lacks the bromine atom.
3-Bromo-5-methoxyquinolin-4(1H)-one: Lacks the chlorine atom.
Uniqueness
3-Bromo-8-chloro-4-hydroxy-5-methoxyquinoline is unique due to the presence of all three functional groups (bromine, chlorine, and methoxy) on the quinoline ring. This combination of substituents can lead to distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
1204810-82-1 |
|---|---|
Molekularformel |
C10H7BrClNO2 |
Molekulargewicht |
288.525 |
IUPAC-Name |
3-bromo-8-chloro-5-methoxy-1H-quinolin-4-one |
InChI |
InChI=1S/C10H7BrClNO2/c1-15-7-3-2-6(12)9-8(7)10(14)5(11)4-13-9/h2-4H,1H3,(H,13,14) |
InChI-Schlüssel |
KNNQPOYNPJDOCJ-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=C(C=C1)Cl)NC=C(C2=O)Br |
Synonyme |
3-Bromo-8-chloro-4-hydroxy-5-methoxyquinoline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















